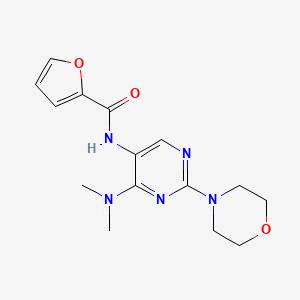![molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9](/img/structure/B2677566.png)
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid
描述
“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety, a sulfonyl group, and a 4-methylpiperidine ring . The InChI code for this compound is 1S/C13H17NO4S/c1-10-6-8-14 (9-10)19 (17,18)12-6-2-5-11 (8-12)13 (15)16 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 283.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.科学研究应用
MPSB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPSB has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. MPSB has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
作用机制
MPSB works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria and cancer cells. By inhibiting dihydropteroate synthase, MPSB prevents the synthesis of folic acid, leading to the death of bacteria and cancer cells.
Biochemical and Physiological Effects:
MPSB has been found to exhibit low toxicity and good bioavailability. It has been shown to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. MPSB has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
MPSB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits good stability and solubility in water. However, MPSB has some limitations, including its high cost and limited availability. MPSB also requires careful handling, as it is a hazardous chemical.
未来方向
There are several future directions for the study of MPSB. One potential direction is the development of new antibiotics based on MPSB. Another direction is the study of MPSB in combination with other drugs for the treatment of cancer. Additionally, the study of the mechanism of action of MPSB and its effects on different biological systems could lead to the development of new drugs and therapies.
Conclusion:
In conclusion, 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. MPSB has been found to exhibit antibacterial and antifungal activity, as well as potential use in the treatment of cancer. Further research is needed to fully understand the potential of MPSB and to develop new drugs and therapies based on this compound.
安全和危害
属性
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADICZLFNMCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)

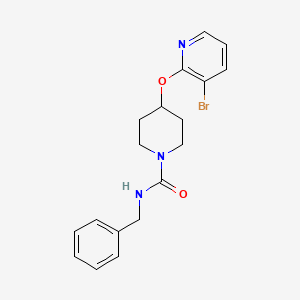
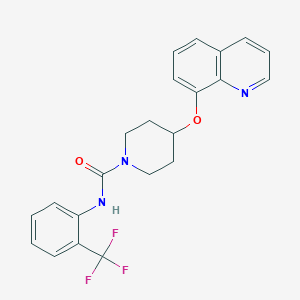
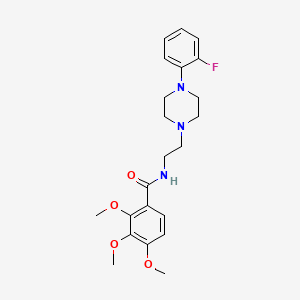

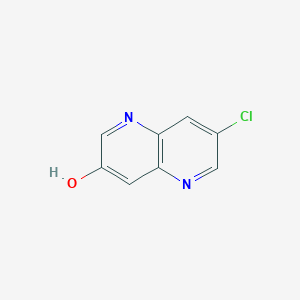
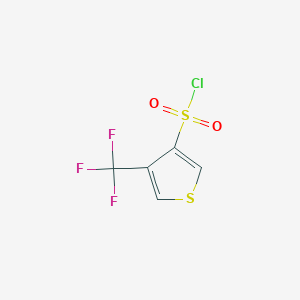
![4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2677495.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2677496.png)
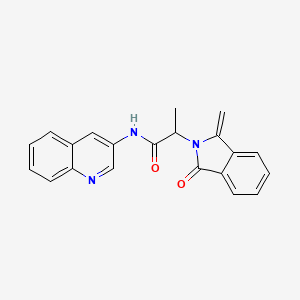
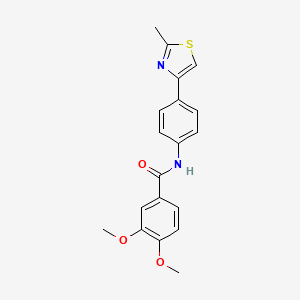
![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)
